molecular formula C10H11BrN2O3 B8407237 N-(4-nitrophenylethyl)bromoacetamide

N-(4-nitrophenylethyl)bromoacetamide

Cat. No.: B8407237
M. Wt: 287.11 g/mol
InChI Key: WLKBTFQLCKGEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenylethyl)bromoacetamide is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

2-bromo-N-[2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H11BrN2O3/c11-7-10(14)12-6-5-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)

InChI Key

WLKBTFQLCKGEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Contextualizing the Significance of Bromoacetamide Containing Compounds in Organic Synthesis and Chemical Biology

Bromoacetamide and its derivatives are a well-established class of compounds with considerable importance in both organic synthesis and chemical biology. Their utility stems primarily from the presence of the bromoacetyl group, which renders the molecule an effective alkylating agent. The carbon atom adjacent to the bromine is electrophilic and susceptible to nucleophilic attack, making it a valuable functional group for forging new carbon-heteroatom bonds.

In the realm of organic synthesis, bromoacetamides serve as versatile building blocks. They are frequently employed in the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The reactivity of the carbon-bromine bond allows for the introduction of the acetamide moiety onto various molecular scaffolds, facilitating the construction of complex molecular architectures.

In chemical biology, the bromoacetamide functional group is a powerful tool for probing biological systems. Its ability to react with nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, makes it an ideal candidate for use as a covalent inhibitor or an activity-based probe. By irreversibly binding to the active site of an enzyme, bromoacetamide-containing molecules can provide valuable insights into enzyme function and mechanism. This has led to their use in the development of targeted therapies and diagnostic agents.

Rationale for Investigating the Chemical Compound: Bridging Structural Motifs with Potential Reactivity and Utility

The specific academic interest in N-(4-nitrophenylethyl)bromoacetamide lies in the unique combination of its two primary structural motifs: the 4-nitrophenylethyl group and the bromoacetamide group. The rationale for investigating this compound is rooted in the potential for synergistic or novel properties arising from the juxtaposition of these two functionalities.

The 4-nitrophenylethyl moiety is of interest for several reasons. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. nih.govnih.gov In a biological context, nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic environments, such as those found in solid tumors. mdpi.com This raises the possibility of using the 4-nitrophenylethyl group as a "targeting" or "triggering" component. For instance, the reduction of the nitro group to an amine could potentially alter the compound's reactivity or biological activity in a site-specific manner. The 4-nitrophenethylamine precursor is also a known compound in the pharmaceutical industry, suggesting its compatibility with biological systems. tandfonline.com

When this 4-nitrophenylethyl group is coupled with the reactive bromoacetamide moiety, a molecule with intriguing potential is created. The bromoacetamide can act as a "warhead," capable of forming a covalent bond with a biological target. The 4-nitrophenylethyl portion could serve to guide the molecule to a specific location or to modulate its reactivity. Therefore, this compound can be hypothesized to function as a targeted covalent modifier of biomolecules.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(4-nitrophenethyl)acetamide6270-07-1C10H12N2O3208.22
4-Nitrophenethylamine hydrochloride29968-78-3C8H11ClN2O2202.64
N-(4-bromo-2-nitrophenyl)acetamide881-50-5C8H7BrN2O3259.06

This table presents data for compounds structurally related to this compound to provide context for its potential physicochemical properties.

Overview of Academic Research Scope and Objectives Pertaining to the Chemical Compound

Strategic Approaches to the Synthesis of the N-(4-nitrophenylethyl) Moiety

The formation of the N-(4-nitrophenylethyl) core is a critical phase in the synthesis of the target compound. This typically involves the preparation of key precursors such as 4-nitrophenylethyl amine or 4-nitrophenethyl bromide.

Synthesis of 4-Nitrophenylethyl Amine Precursors

A common route to obtaining 4-nitrophenylethyl amine involves the nitration of phenylethylamine. One patented method describes the slow addition of phenylethylamine to a mixture of concentrated nitric acid and sulfuric acid at 0°C. google.com Following the reaction, the mixture is poured into water, and the pH is adjusted to 10 with sodium hydroxide. The product is then extracted with diethyl ether and subsequently treated with hydrochloric acid to yield 4-nitrophenylethylamine hydrochloride as a solid. google.com

Another approach involves the protection of the amino group of β-phenylethylamine before nitration. google.com This strategy aims to prevent side reactions and improve the purity of the final product. The protected amine is then nitrated, followed by deprotection to yield 4-nitrophenylethylamine hydrochloride. google.com A specific example of this involves dissolving the intermediate in ethanol, adjusting the pH to 1 with hydrochloric acid, and heating the solution to 80°C for 20 hours. Upon cooling, the hydrochloride salt precipitates and can be purified by recrystallization from methanol, achieving a purity of 99.6% and a yield of 84.7%. chemicalbook.com

A different synthetic pathway starts from 4-nitrophenylalanine. This method involves the decarboxylation of 4-nitrophenylalanine monohydrate after the removal of water. researchgate.net

Synthetic Routes to 4-Nitrophenethyl Bromide and Related Intermediates

4-Nitrophenethyl bromide serves as another crucial intermediate. nbinno.comchemnet.comsigmaaldrich.com It is a versatile compound that allows for the introduction of the 4-nitrophenethyl group into various molecular structures. nbinno.com One documented synthesis of a related compound, 4-bromo-2-nitrophenylacetic acid, starts from 4-bromotoluene. The process involves nitration with a mixed acid, followed by bromination with N-bromosuccinimide (NBS) to form 4-bromo-2-nitrobenzyl bromide. This intermediate is then reacted with sodium cyanide and subsequently hydrolyzed to the final acid. google.com However, this route can be complicated by the formation of byproducts during the bromination step. google.com

Integration of the Bromoacetamide Functional Group

Once the N-(4-nitrophenylethyl) moiety is synthesized, the next step is the introduction of the bromoacetamide group. This is typically achieved through acylation reactions.

Acylation Strategies Utilizing Bromoacetyl Halides or N-Bromoacetamide

The acylation of primary and secondary amines with acyl halides, such as bromoacetyl chloride, is a rapid and high-yield reaction that proceeds readily at room temperature. libretexts.org These reactions are often carried out in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrogen halide byproduct. libretexts.orgyoutube.com The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alternatively, N-bromoacetamide can be used as a reagent for bromination. orgsyn.orgenamine.net The synthesis of N-bromoacetamide itself can be achieved by reacting acetamide with bromine in the presence of a base like potassium hydroxide. orgsyn.org

ReagentReaction ConditionsKey Features
Bromoacetyl HalideRoom temperature, often with a base (e.g., pyridine, NaOH)Rapid reaction, high yields, prevents over-acylation. libretexts.orgyoutube.com
N-BromoacetamideVaries depending on the specific reactionCan be used for bromination reactions. orgsyn.orgenamine.net

Considerations for Regioselectivity and Yield Optimization in Amidation Reactions

While the acylation of simple amines is generally straightforward, challenges can arise with more complex molecules. The alkylation of amines can sometimes lead to a mixture of primary, secondary, and tertiary amine products, as the product amine can be more nucleophilic than the starting material. chemguide.co.ukmasterorganicchemistry.com

In the context of amidation, factors such as steric hindrance and the electronic properties of the substrates can influence the regioselectivity of the reaction. rsc.orgchemrxiv.org For instance, in nitrene-mediated allylic C-H amidation, electrostatic repulsion between the nitrene and the allyl group has been identified as a key factor in controlling regioselectivity. rsc.org Optimizing the reaction conditions, such as the choice of solvent and base, is crucial for maximizing the yield and purity of the desired this compound.

Advanced Synthetic Techniques and Derivative Preparation

The synthesis of N-substituted bromoacetamides can be catalyzed by agents like zinc chloride. mdpi.com This approach has been used in the preparation of N-substituted-N-(sulfonyl) bromoacetamides from N-alkyl p-toluenesulfonamides and bromoacetyl bromide. mdpi.com The versatility of the core structure of this compound allows for the preparation of various derivatives. For example, related N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such derivatives often involves a multi-step sequence, including protection, amidation, and cyclization reactions. nih.gov

Exploration of Analogues and Homologs for Structure-Reactivity Studies

The synthesis of analogues and homologs of this compound is crucial for understanding structure-reactivity relationships. Research in this area often involves systematic modifications of the core structure to probe the effects of different functional groups on the compound's properties. Key precursors for these syntheses include nitrated aromatic compounds and various acylating or alkylating agents.

A fundamental analogue is N-(4-nitrophenylethyl)acetamide, which lacks the bromine atom on the acetyl group. sigmaaldrich.com This compound serves as a reference for evaluating the impact of the bromine's electrophilicity. Another related structure is N-(4-nitrophenyl) acetamide, also known as p-nitroacetanilide, which is a significant intermediate in the production of dyes and pharmaceuticals. jcbsc.orgresearchgate.net Its synthesis is typically achieved through the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. jcbsc.org

More complex analogues are derived from amino acids, introducing chirality and additional functional groups. L-4-nitrophenylalanine is a particularly important chiral precursor, synthesized by the nitration of L-phenylalanine. researchgate.net This process requires careful control of reaction conditions to favor the para-nitro isomer and minimize the formation of by-products. researchgate.net This chiral building block can then be further modified. For instance, Nα-Acetyl-p-Nitro-L-Phenylalanine Methyl Ester is synthesized by treating the nitrated amino acid with acetic anhydride in pyridine, demonstrating a method to protect and modify the amino and carboxyl groups. prepchem.com These chiral analogues are instrumental in studying stereospecific interactions.

The table below summarizes key analogues and their precursors, highlighting the structural diversity explored in structure-reactivity studies.

Compound NameCore Structure ModificationKey Precursor(s)
N-(4-nitrophenylethyl)acetamideReplacement of Br with H2-(4-nitrophenyl)ethylamine, Acetic anhydride
N-(4-nitrophenyl) acetamideShortened ethyl chain (aniline derivative)N-phenylacetamide, Nitrating mixture (HNO₃/H₂SO₄) jcbsc.org
L-4-nitrophenylalanineAddition of a carboxyl group at the alpha position, creating a chiral centerL-phenylalanine, Nitrating mixture (HNO₃/H₂SO₄) researchgate.net
Nα-Acetyl-p-Nitro-L-Phenylalanine Methyl EsterAcylation of the amino group and esterification of the carboxyl group of the chiral analogueL-4-nitrophenylalanine methyl ester, Acetic anhydride prepchem.com

Electrophilic Reactivity Profile of the Bromoacetamide Moiety

The bromoacetamide portion of the molecule serves as a potent alkylating agent. The presence of a bromine atom, a good leaving group, attached to a carbon adjacent to a carbonyl group makes the α-carbon highly susceptible to nucleophilic attack. This electrophilicity is the primary driver of its reactivity with biological and chemical nucleophiles.

The bromoacetamide moiety readily undergoes nucleophilic substitution reactions, specifically SN2 reactions, with various nucleophiles. Among the most biologically relevant are the sulfhydryl (thiol) groups of cysteine residues and the amino groups of lysine (B10760008) residues or N-terminal amines in proteins.

Thiols are particularly effective nucleophiles for bromoacetamides. nih.govresearchgate.net The reaction with a thiol-containing compound, such as cysteine, results in the formation of a stable thioether bond and the displacement of the bromide ion. The reactivity of thiols is pH-dependent; at physiological pH (around 7-8), the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH), is present in sufficient concentration to drive the reaction forward. nih.gov

Amines also react with the bromoacetamide group, though their reactivity can be more nuanced. The reaction rate is dependent on the amine's basicity and steric hindrance. While primary and secondary amines are effective nucleophiles, their reactivity is often lower than that of thiols under physiological conditions because they are typically protonated and thus non-nucleophilic at neutral pH. nih.gov The reaction with amines leads to the formation of a secondary amine linkage.

The chemoselectivity of the bromoacetamide group for thiols over other nucleophilic groups like amines or hydroxyls can be controlled by pH. At a pH of 6.5, a significant kinetic discrimination between thiol and amine reactivity can be achieved, with the thiol reacting much more rapidly. nih.gov

Table 1: Expected Reactivity of the Bromoacetamide Moiety with Biological Nucleophiles This table outlines the general reactivity profile and products based on the known chemistry of bromoacetamides.

NucleophileFunctional GroupTypical pH for ReactionProduct of Reaction with this compoundRelative Reactivity
CysteineSulfhydryl (-SH)6.5 - 8.0Thioether adductHigh
Lysineε-Amino (-NH₂)> 8.0Secondary amine adductModerate
HistidineImidazole (B134444)~ 7.0Alkylated imidazole adductModerate
N-terminusα-Amino (-NH₂)> 8.0Secondary amine adductModerate

The kinetics of alkylation by haloacetamides are influenced by several factors, including the nature of the halogen leaving group, the concentration of the reactants, and the reaction conditions. nih.gov The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide, reflecting the leaving group ability (I⁻ > Br⁻ > Cl⁻). nih.gov

Alkylation reactions involving bromoacetamide are typically bimolecular, with the rate being dependent on the concentration of both the bromoacetamide and the nucleophile. For instance, the reaction with a protein thiol would follow second-order kinetics. Studies on protein alkylation have shown that these reactions can be very rapid, with a significant percentage of modification occurring within minutes, although complete alkylation may take several hours depending on the accessibility of the nucleophilic site. nih.gov

The pH of the medium is a critical parameter for controlling the reaction kinetics. As mentioned, the alkylation of cysteine residues is significantly faster at pH values above the pKa of the thiol group (around 8.3), where the more nucleophilic thiolate anion predominates. nih.gov Similarly, the alkylation of amines is more efficient at pH values above their pKa, where the unprotonated, nucleophilic form of the amine is more abundant.

Role of the 4-Nitrophenyl Group in Modulating Reactivity and Electronic Properties

The nitro group (NO₂) is a powerful electron-withdrawing group. This property decreases the electron density of the aromatic ring. While the ethyl spacer prevents direct conjugation with the amide system, the nitro group's inductive effect can have a subtle, long-range influence on the molecule's polarity and solubility. Studies on related systems, such as 4-nitrophenyl substituted benzoates, show that substituents on the phenyl ring can influence the reactivity of a distal reaction center, although the effect diminishes with distance. researchgate.netresearchgate.net The primary role of the 4-nitrophenyl group in this context is to act as a stable, electron-poor structural component rather than a direct modulator of the bromoacetamide's alkylating power.

The nitro group is susceptible to reduction under various chemical conditions, representing a key potential transformation pathway for this compound. The reduction of aromatic nitro groups is a well-established class of reactions in organic chemistry. masterorganicchemistry.comwikipedia.org

Depending on the reagents and conditions, the nitro group can be reduced to several different functional groups:

Reduction to an Amine: This is the most common transformation, typically achieved through catalytic hydrogenation (e.g., using H₂ with a Palladium, Platinum, or Nickel catalyst) or with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.comwikipedia.org This converts the electron-withdrawing nitro group into a strongly electron-donating amino group (NH₂), which would fundamentally alter the electronic properties of the molecule.

Reduction to a Hydroxylamine (B1172632): Milder reducing conditions can lead to the formation of the corresponding hydroxylamine (NHOH). Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic rhodium with hydrazine (B178648) can effect this transformation. wikipedia.org In bioreductive systems, nitroaromatics are often reduced to hydroxylamines, which can be key intermediates in subsequent reactions. rsc.org

Reduction to Azo or Hydrazine Compounds: The use of certain reducing agents, such as metal hydrides or excess zinc metal, can lead to condensation products like azo compounds (Ar-N=N-Ar) or hydrazine derivatives (Ar-NH-NH-Ar). wikipedia.org

Table 2: Potential Reductive Transformations of the 4-Nitrophenyl Moiety

ProductResulting Functional GroupTypical Reagents/Conditions
N-(4-aminophenylethyl)bromoacetamideAmine (-NH₂)Catalytic Hydrogenation (H₂/Pd/C); Metal/Acid (Fe/HCl) masterorganicchemistry.comwikipedia.org
N-(4-hydroxylaminophenylethyl)bromoacetamideHydroxylamine (-NHOH)Zn/NH₄Cl; Electrolytic reduction wikipedia.org
Azo-linked dimerAzo (-N=N-)Metal hydrides (e.g., LiAlH₄) masterorganicchemistry.comwikipedia.org
Hydrazine-linked dimerHydrazine (-NH-NH-)Excess Zn metal wikipedia.org

Elucidation of Reaction Pathways Through Advanced Analytical and Computational Methods

Investigating the precise reaction pathways of this compound with nucleophiles would involve a combination of modern analytical techniques and computational modeling.

Analytical Methods:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the progress of alkylation reactions. By separating the reaction mixture over time and analyzing the components by mass spectrometry, one can identify the starting material, the final alkylated product, and any potential side-products or intermediates. nih.gov LC-MS is particularly useful for studying reactions with complex biological molecules like proteins and peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the unambiguous structural characterization of reaction products formed from reactions with small-molecule nucleophiles. Changes in chemical shifts, particularly for the protons on the ethyl chain and the α-carbon of the acetamide, would confirm that the substitution reaction has occurred at the intended site.

Computational Methods:

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to model the reaction mechanism. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the calculation of reaction energy barriers (activation energies), providing insight into the kinetics and thermodynamics of the nucleophilic substitution process. Computational studies can also map the electrostatic potential of the molecule, visually confirming the electrophilic nature of the α-carbon in the bromoacetamide moiety.

By employing these methods, researchers can gain a detailed, mechanistic understanding of how this compound interacts with various chemical species, predict its reactivity, and characterize the resulting products.

Spectroscopic Characterization of Reaction Intermediates

There are no available research articles or data that detail the spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of any reaction intermediates involving this compound. Scientific inquiry into the transient species formed during its potential reactions has not been documented in accessible literature.

Applications As a Chemical Probe in Biological Systems in Vitro and Cellular Studies

Investigating Interactions with Non-Protein Biomolecules

The alkylating nature of the bromoacetamide group is not limited to reactions with protein thiols; it can also react with other nucleophilic sites found in different classes of biomolecules, including nucleic acids.

Alkylating agents are compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules. Within DNA and RNA, the nitrogen and oxygen atoms of the nucleobases are potential targets for alkylation. The N7 position of guanine is particularly susceptible to alkylation. researchgate.netmdpi.com Such modifications can have significant biological consequences, including the inhibition of DNA replication and transcription, which can lead to mutations or cell death. researchgate.net

While iodoacetamide has been reported to react primarily with protein thiols within a cellular environment, haloacetamides are capable of reacting with nucleic acids. nih.gov Specifically, bromoacetamide has been used as a chemical reagent to label thiolated nucleosides, such as 2-thiouridine (s²U) and 4-thiouridine (s⁴U), which are modified bases found in some RNA molecules. nih.gov This demonstrates the capacity of the bromoacetamide moiety to directly alkylate RNA.

The potential interaction of N-(4-nitrophenylethyl)bromoacetamide with DNA or RNA would involve the bromoacetamide group acting as the "warhead" to form a covalent adduct with a nucleobase. The formation of such an adduct could impact the structure and function of the nucleic acid in several ways:

Disruption of Base Pairing: The presence of a bulky adduct like the 4-nitrophenylethyl-acetamide group on a nucleobase could sterically hinder the formation of proper Watson-Crick base pairs, disrupting the helical structure of DNA or the folded structure of RNA.

Inhibition of Polymerase Activity: A DNA or RNA polymerase may stall when encountering an alkylated base, thereby inhibiting replication or transcription.

Induction of DNA Repair Pathways: The cell possesses repair mechanisms to correct DNA alkylation damage. The formation of adducts by this compound could trigger these repair pathways.

Studying these interactions provides insight into the mechanisms of DNA damage and repair and is relevant to the development of chemotherapeutic agents that function by alkylating DNA. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Modification of the Bromoacetamide Moiety

The bromoacetamide group is a key functional component of the molecule, often acting as a reactive handle for covalent modification of biological targets. Its reactivity and steric profile can be fine-tuned through structural modifications.

The nature of the halogen atom in the haloacetamide moiety directly influences its electrophilicity and, consequently, its reactivity towards nucleophilic residues in target proteins, such as cysteine or histidine. The reactivity of haloacetamides generally follows the order of the leaving group ability of the halide, which is I > Br > Cl.

Replacing the bromine atom with chlorine to form the corresponding N-(4-nitrophenylethyl)chloroacetamide would be expected to decrease the reactivity of the compound. While chloroacetamides are still effective alkylating agents, they generally exhibit slower reaction kinetics compared to bromoacetamides. nih.gov This reduced reactivity could be advantageous in certain applications, potentially leading to increased selectivity for a specific target by minimizing off-target reactions.

Conversely, substituting bromine with iodine to yield N-(4-nitrophenylethyl)iodoacetamide would significantly increase the compound's reactivity. Iodoacetamide is a highly reactive alkylating agent, approximately 21-fold more reactive than the average chloroacetamide. nih.gov This heightened reactivity might be beneficial for achieving rapid and complete target modification, but it also carries the risk of reduced selectivity and increased off-target effects.

Table 1: Predicted Relative Reactivity of N-(4-nitrophenylethyl)haloacetamide Analogs

CompoundHalogen SubstituentPredicted Relative Reactivity
N-(4-nitrophenylethyl)iodoacetamideIodoHighest
N-(4-nitrophenylethyl)bromoacetamideBromoHigh
N-(4-nitrophenylethyl)chloroacetamideChloroModerate

This table is based on general reactivity trends of haloacetamides and serves as a predictive model.

Modifications to the amide linker and the length of the alkyl chain can influence the compound's flexibility, conformation, and ability to interact with the target's binding pocket. Shortening or lengthening the ethyl chain in the phenylethyl core could alter the positioning of the reactive bromoacetamide group relative to the target residue. Studies on other series of bioactive molecules have shown that alkyl chain length can be a critical determinant of biological activity. nih.gov For instance, in some receptor-ligand interactions, an optimal chain length of 3-6 carbons is required for high-affinity binding, with shorter or longer chains leading to a dramatic decrease in activity. nih.gov

Furthermore, modification of the amide bond itself, for example, by introducing substituents on the nitrogen or replacing it with a more rigid or flexible linker, could impact the compound's conformational freedom and its hydrogen bonding capabilities, thereby affecting target affinity and selectivity.

Functional Group Manipulation of the 4-Nitrophenylethyl Core

The 4-nitrophenylethyl core serves as the primary recognition element, guiding the molecule to its biological target. Modifications to this part of the scaffold can significantly alter binding affinity, selectivity, and physicochemical properties.

Replacing or adding other substituents can modulate these properties. For example, introducing an electron-donating group like a methoxy (B1213986) group could alter the binding interactions with the target. Conversely, adding other electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), could further influence the electronic nature of the ring and introduce new potential interactions, such as halogen bonding. The position of these substituents is also critical, as ortho, meta, and para substitutions can lead to vastly different biological outcomes due to their distinct electronic and steric effects. mdpi.com

Table 2: Hypothetical Impact of Phenyl Ring Substitutions on Target Affinity

Substituent at 4-positionElectronic EffectPredicted Impact on Affinity
-NO2 (original)Strong electron-withdrawingBaseline
-OCH3Strong electron-donatingPotentially altered
-ClWeak electron-withdrawingPotentially altered
-HNeutralPotentially reduced

This table presents a hypothetical scenario based on general SAR principles.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while retaining its primary biological activity. The nitro group, while contributing to the activity of many compounds, is sometimes considered a liability in drug development due to potential metabolic issues. nih.govnih.gov

A common bioisosteric replacement for a nitro group is the trifluoromethyl (CF3) group. nih.gov The CF3 group mimics the strong electron-withdrawing nature and steric bulk of the nitro group but can offer improved metabolic stability and potency. nih.govnih.gov Studies have shown that replacing an aliphatic nitro group with a CF3 group can lead to compounds with enhanced biological activity and better in vitro metabolic stability. nih.gov

Correlation of Structural Changes with Biological Activity and Target Selectivity

The ultimate goal of SAR studies is to establish a clear correlation between specific structural modifications and the resulting biological activity and target selectivity. For this compound, this would involve synthesizing the various analogs described above and evaluating them in relevant biological assays.

It is anticipated that changes in the reactivity of the haloacetamide moiety would directly correlate with the rate of target inactivation, with more reactive analogs showing faster inhibition but potentially lower selectivity. Modifications to the linker and alkyl chain length would likely show a more complex relationship with activity, with an optimal length and flexibility being required for productive binding.

Alterations to the 4-nitrophenylethyl core are expected to have a significant impact on target recognition and binding affinity. The introduction of different substituents on the phenyl ring or the bioisosteric replacement of the nitro group could lead to analogs with enhanced potency and selectivity by optimizing interactions within the target's binding site. For instance, a switch from a nitro to a trifluoromethyl group might not only improve metabolic stability but also enhance binding affinity through favorable interactions with the target protein. A comprehensive analysis of these structural modifications would provide a detailed roadmap for the development of more effective and selective agents based on the this compound scaffold.

Despite a comprehensive search for scientific literature, specific research detailing the structure-activity relationship (SAR), covalent binding efficiencies, and modulation of protein-ligand interactions for the chemical compound this compound and its synthesized structural analogues could not be located. The provided outline requires in-depth, data-driven content, including comparative analyses and research findings presented in data tables.

Therefore, it is not possible to provide the requested article with the specified content and structure at this time. Further research would be required, contingent on the publication of studies investigating this particular compound.

Advanced Research Perspectives and Future Directions

Integration with Advanced Omics Technologies for Comprehensive Biological Impact Assessment

The full biological impact of N-(4-nitrophenylethyl)bromoacetamide remains largely uncharacterized. Advanced omics technologies offer a powerful, high-throughput approach to systematically investigate the compound's effects on a global scale within a biological system. frontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased and comprehensive assessment of its mechanism of action, target engagement, and off-target effects. nih.govscispace.com

Genomics and Epigenomics: While the compound is not expected to alter the primary DNA sequence, its influence on the epigenome is a critical area for investigation. Techniques such as ChIP-seq and ATAC-seq could reveal if the compound or its downstream metabolites modulate DNA methylation or histone modifications, thereby influencing gene accessibility and expression. nih.gov

Transcriptomics: RNA-sequencing (RNA-seq) can be employed to profile the entire transcriptome of cells or tissues upon exposure to this compound. This would identify which genes are up- or down-regulated, providing clues about the cellular pathways that are perturbed.

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the abundance of thousands of proteins. This can validate transcriptomic data and uncover post-translational modifications that are key to cellular signaling pathways affected by the compound.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can offer a real-time snapshot of the cell's physiological state. This approach could identify specific metabolic pathways that are altered by this compound, revealing its functional impact on cellular bioenergetics and biosynthesis.

The power of these technologies lies in their ability to generate large-scale datasets that, when integrated, can build a holistic model of the compound's biological activity. nih.gov

Table 1: Application of Omics Technologies to this compound Research

Omics Technology Objective Potential Insights
Genomics/Epigenomics Assess impact on chromatin structure and gene accessibility. Identification of epigenetic modifications and regulatory elements affected by the compound.
Transcriptomics Quantify changes in global gene expression. Elucidation of perturbed signaling and metabolic pathways at the mRNA level.
Proteomics Analyze alterations in the cellular proteome and post-translational modifications. Confirmation of affected pathways and identification of direct protein targets.
Metabolomics Profile changes in endogenous small-molecule metabolites. Understanding the functional consequences on cellular metabolism and physiology.

Rational Design of Next-Generation Chemical Probes Based on the this compound Scaffold

The core structure of this compound serves as a valuable "scaffold" for the rational design of new chemical probes. A chemical probe is a small molecule used to study biological systems, and optimizing the scaffold of this compound could lead to the development of highly potent and selective tools for biomedical research. nih.gov The process of rational design involves making targeted chemical modifications to the parent molecule to enhance specific properties. researchgate.netnih.gov

Future research could focus on modifying three key components of the scaffold:

The Nitrophenyl Group: Altering the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and binding affinities.

The Ethyl Linker: The length and flexibility of the ethyl chain could be varied to optimize the spatial orientation of the molecule for better interaction with its biological target.

The Bromoacetamide Moiety: As a reactive group, the bromoacetamide is likely responsible for covalent interactions. Replacing the bromine with other halogens or alternative reactive groups could fine-tune its reactivity and target specificity.

By systematically synthesizing and testing derivatives, researchers can establish a structure-activity relationship (SAR) that guides the development of next-generation probes with improved characteristics, such as enhanced cell permeability, reduced cytotoxicity, or the inclusion of fluorescent tags for imaging applications. researchgate.net

Development of Predictive Computational Models for Reactivity and Biological Interactions

Computational chemistry offers a powerful toolkit to predict the behavior of molecules like this compound, thereby accelerating research and reducing reliance on costly and time-consuming experiments. researchgate.net Developing predictive models can provide deep insights into the compound's intrinsic reactivity and its potential interactions with biological macromolecules. mdpi.com

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. researchgate.netmdpi.com This allows for the calculation of properties such as bond dissociation energies and reaction energy barriers, which are crucial for understanding the reactivity of the bromoacetamide group. Such models can explain factors like the acidity of specific C-H bonds, which can be critical for its biological function. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the compound's behavior over time in a biological environment, such as in water or near a protein. These simulations provide information on the compound's conformational preferences, solvation properties, and how it might approach and bind to a target protein.

Docking and Virtual Screening: If a protein target is known or hypothesized, computational docking can predict the preferred binding pose of this compound within the protein's active site. This can guide the rational design of more potent derivatives.

These computational models can create a feedback loop with experimental work, where predictions are tested in the lab, and the results are used to refine the models further. mdpi.com

Table 2: Computational Models for Analyzing this compound

Modeling Technique Purpose Predicted Properties
Density Functional Theory (DFT) To calculate electronic structure and reactivity. Reaction mechanisms, bond stability, electronic properties, C-H acidity. researchgate.net
Molecular Dynamics (MD) To simulate movement and interactions in a biological context. Conformational flexibility, binding dynamics, solvation free energy.
Molecular Docking To predict binding modes to a target protein. Binding affinity, interaction hotspots, orientation in an active site.

Exploration of the Chemical Compound in Systems Biology and Pathway Analysis

Systems biology aims to understand the complex interactions within a biological system as a whole. By integrating the large-scale data generated from omics studies (Section 6.1) with computational models (Section 6.3), the effects of this compound can be analyzed at a systems level.

The primary goal is to move beyond identifying a single target and instead understand how the compound perturbs entire networks of interacting molecules. Pathway analysis is a key component of this approach. nih.gov Using databases such as Reactome and the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can map the genes, proteins, and metabolites affected by the compound onto known biological pathways. innatedb.comreactome.orgnih.gov

This analysis can reveal:

Key Hubs: Identification of critical nodes within pathways that are most affected by the compound.

Pathway Crosstalk: Understanding how the perturbation of one pathway may have cascading effects on other, interconnected pathways.

Mechanism of Action: Formulating a comprehensive hypothesis for the compound's mechanism of action based on the collection of pathways it modulates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-nitrophenylethyl)bromoacetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting bromoacetyl bromide with a substituted phenylalkylamine (e.g., 4-nitrophenylethylamine) under controlled conditions. Key steps include:

  • Acylation : Bromoacetyl bromide reacts with the amine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is used to isolate the product, with yields optimized by maintaining low temperatures and inert atmospheres (e.g., nitrogen) .
  • Critical Parameters : Solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1.05 amine-to-bromoacetyl bromide) are crucial for >60% yields .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 3.83 ppm for –CH₂–Br in bromoacetamide) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 297.02 for C₁₀H₁₁BrN₂O₃⁺) .
  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, UV detection at 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields or side-product formation during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, THF vs. dichloromethane may reduce bromide hydrolysis .
  • In Situ Monitoring : Real-time FT-IR tracks carbonyl intermediate formation (e.g., 1720 cm⁻¹ for bromoacetamide) to halt reactions at optimal conversion .
  • Side-Product Mitigation : Add scavengers (e.g., molecular sieves) to absorb HBr byproducts, improving yields by ~15% .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability. For example, conflicting cytotoxicity data may arise from differing cell lines (HEK293 vs. HeLa) .
  • Structural-Activity Relationship (SAR) : Use computational tools (e.g., Schrödinger’s Maestro) to model how substituents (e.g., nitro vs. methoxy groups) alter binding to targets like kinase enzymes .
  • Meta-Analysis : Aggregate data from analogs (e.g., N-(4-bromophenyl)bromoacetamide) to identify trends in bioactivity, adjusting for assay sensitivity .

Q. What mechanistic approaches elucidate the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding poses to active sites (e.g., HDAC8 inhibition with ΔG = −8.2 kcal/mol) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to validate reversible vs. covalent inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) from enthalpy-driven binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.